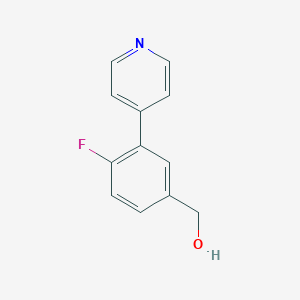

(4-Fluoro-3-(pyridin-4-yl)phenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-fluoro-3-pyridin-4-ylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO/c13-12-2-1-9(8-15)7-11(12)10-3-5-14-6-4-10/h1-7,15H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFIMQCLJIRXHRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)C2=CC=NC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214389-17-9 | |

| Record name | [4-fluoro-3-(pyridin-4-yl)phenyl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of Reactions Involving 4 Fluoro 3 Pyridin 4 Yl Phenyl Methanol and Its Precursors

Exploration of Reaction Pathways and Key Intermediates

The most probable synthetic route to (4-Fluoro-3-(pyridin-4-yl)phenyl)methanol involves the Suzuki-Miyaura cross-coupling reaction. This pathway utilizes a palladium catalyst to couple an organoboron compound with an organohalide. For the synthesis of the target molecule, the likely precursors are a halosubstituted fluorophenylmethanol derivative and a pyridineboronic acid.

A plausible reaction scheme involves the coupling of (3-Bromo-4-fluorophenyl)methanol with Pyridine-4-boronic acid. The reaction proceeds through a well-established catalytic cycle, which can be broken down into three fundamental steps:

Oxidative Addition : The catalytic cycle begins with the oxidative addition of the aryl halide, (3-Bromo-4-fluorophenyl)methanol, to a palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, resulting in the formation of a square planar palladium(II) intermediate. This intermediate is a key species that carries both the aryl group and the halide.

Transmetalation : In this step, the pyridine (B92270) group is transferred from the boronic acid to the palladium(II) complex. This is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. The pyridine group then displaces the halide on the palladium center, yielding a new palladium(II) complex that now contains both the fluorophenylmethanol and the pyridine moieties.

Reductive Elimination : This is the final and product-forming step of the catalytic cycle. The two organic groups (the fluorophenylmethanol and the pyridine) on the palladium(II) complex are coupled, forming the desired C-C bond of this compound. This process regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle.

The key intermediates in this pathway are transient organopalladium complexes, which are typically not isolated but are fundamental to the reaction mechanism.

| Step | Description | Key Intermediates |

| Oxidative Addition | Insertion of Pd(0) into the C-Br bond of (3-Bromo-4-fluorophenyl)methanol. | Aryl-Palladium(II)-Halide Complex |

| Transmetalation | Transfer of the pyridinyl group from the boronate to the palladium complex. | Di-organic-Palladium(II) Complex |

| Reductive Elimination | Coupling of the two organic ligands to form the product and regenerate Pd(0). | This compound, Pd(0) catalyst |

Role of Catalysts and Reagents in Directed Synthesis

The success of the Suzuki-Miyaura coupling is highly dependent on the specific choice of catalyst, ligands, base, and solvent system. Each component plays a critical role in ensuring high yield and selectivity.

Catalysts : Palladium complexes are the most common catalysts for Suzuki-Miyaura reactions. nih.gov Precatalysts such as Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are frequently employed. nih.gov These precatalysts are converted in situ to the active Pd(0) species that enters the catalytic cycle. The choice of catalyst can influence reaction rates and the ability to couple challenging substrates. acs.org

Ligands : Phosphine (B1218219) ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity. nih.gov Ligands such as triphenylphosphine (B44618) (PPh₃) or bulkier, more electron-rich phosphines can enhance the rate of oxidative addition and reductive elimination, leading to more efficient catalysis. organic-chemistry.org The ligand's steric and electronic properties are fine-tuned to optimize the reaction for specific substrates.

Bases : A base is required to activate the boronic acid for transmetalation. nih.gov Common bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (B84403) (K₃PO₄). The strength and nature of the base can significantly impact the reaction's efficiency and can sometimes influence the stability of the reactants and products.

Solvents : The reaction is typically carried out in a two-phase solvent system, such as a mixture of an organic solvent (e.g., toluene (B28343), dioxane, or tetrahydrofuran) and water. This allows for the dissolution of both the organic substrates and the inorganic base.

| Component | Examples | Function |

| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Facilitates the C-C bond formation through a catalytic cycle. |

| Ligand | PPh₃, PCy₃ | Stabilizes the palladium center and modulates its reactivity. |

| Base | K₂CO₃, K₃PO₄ | Activates the boronic acid for the transmetalation step. |

| Solvent | Toluene/Water, Dioxane/Water | Dissolves both organic and inorganic reagents. |

Stereochemical Considerations and Regioselectivity in Synthetic Routes

Stereochemical Considerations : The target molecule, this compound, is achiral, meaning it does not have a non-superimposable mirror image. As such, the synthesis does not involve the creation of stereocenters, and stereochemical considerations are not a primary focus in its synthetic design.

Regioselectivity : In contrast, regioselectivity is a critical aspect of the synthesis of this compound. beilstein-journals.org When starting with a di-substituted benzene (B151609) derivative, such as 3-bromo-4-fluorobenzyl alcohol, the cross-coupling reaction must selectively occur at the desired position.

In the Suzuki-Miyaura coupling of 3-bromo-4-fluorobenzyl alcohol with pyridine-4-boronic acid, the reaction is expected to be highly regioselective, with the palladium-catalyzed coupling occurring at the carbon-bromine bond rather than the carbon-fluorine bond. This selectivity is due to the significant difference in bond energies between C-Br and C-F bonds. The C-Br bond is weaker and more susceptible to oxidative addition by the palladium(0) catalyst.

Furthermore, the electronic properties of the starting material can influence the reaction. The fluorine atom is highly electronegative and can affect the electron density of the aromatic ring, but the primary determinant of regioselectivity in this case is the greater reactivity of the aryl bromide in the oxidative addition step of the catalytic cycle. beilstein-journals.org Studies on similar di-substituted systems have shown that the relative reactivity of different halogens in palladium-catalyzed couplings is a reliable predictor of the reaction's outcome. jst.go.jp

Advanced Spectroscopic and Crystallographic Characterization of 4 Fluoro 3 Pyridin 4 Yl Phenyl Methanol and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule at the atomic level. By analyzing the chemical shifts and coupling constants in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the connectivity and chemical environment of each atom can be determined.

The ¹H NMR spectrum of (4-Fluoro-3-(pyridin-4-yl)phenyl)methanol is expected to exhibit distinct signals corresponding to the protons on the phenyl and pyridine (B92270) rings, as well as the methylene (B1212753) and hydroxyl groups. The chemical shifts are influenced by the electron-donating and electron-withdrawing effects of the substituents.

The protons on the pyridine ring typically appear in the downfield region of the spectrum due to the electron-withdrawing nature of the nitrogen atom. The protons ortho to the nitrogen (H-2' and H-6') are expected to be the most deshielded, appearing as a doublet, while the protons meta to the nitrogen (H-3' and H-5') will appear as another doublet at a slightly upfield position.

The protons on the substituted phenyl ring will show a more complex pattern due to the presence of both the fluorine and the pyridine substituents. The fluorine atom, being highly electronegative, will cause a downfield shift for adjacent protons and will also introduce coupling (J-coupling) that splits the signals of nearby protons. The proton ortho to the fluorine and meta to the hydroxymethyl group (H-5) is expected to appear as a triplet due to coupling with the fluorine and the adjacent proton. The proton ortho to the hydroxymethyl group (H-2) will likely be a doublet, and the proton meta to the hydroxymethyl group and ortho to the pyridine ring (H-6) will also be a doublet.

The methylene protons (-CH₂OH) of the hydroxymethyl group are expected to appear as a singlet, typically in the range of 4.5-5.0 ppm. The chemical shift of the hydroxyl proton (-OH) is variable and can be influenced by factors such as solvent, concentration, and temperature. It often appears as a broad singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyridine H-2', H-6' | ~8.7 | Doublet |

| Pyridine H-3', H-5' | ~7.5 | Doublet |

| Phenyl H-2 | ~7.6 | Doublet |

| Phenyl H-5 | ~7.2 | Triplet |

| Phenyl H-6 | ~7.4 | Doublet |

| -CH₂OH | ~4.7 | Singlet |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms.

The carbon atoms of the pyridine ring will appear in the aromatic region of the spectrum, typically between 120 and 150 ppm. The carbons adjacent to the nitrogen (C-2' and C-6') are expected to be the most downfield. The carbon atom at the point of attachment to the phenyl ring (C-4') will also be in this region.

The carbons of the fluorinated phenyl ring will also resonate in the aromatic region. The carbon atom bonded to the fluorine (C-4) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF) and will appear as a doublet. Its chemical shift will be significantly downfield due to the high electronegativity of fluorine. The other phenyl carbons will also show smaller carbon-fluorine couplings. The carbon atom attached to the hydroxymethyl group (C-1) and the carbon attached to the pyridine ring (C-3) will have distinct chemical shifts reflecting their substitution.

The methylene carbon (-CH₂OH) is expected to appear in the range of 60-65 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₂OH | ~64 |

| Phenyl C-1 | ~140 |

| Phenyl C-2 | ~128 |

| Phenyl C-3 | ~135 |

| Phenyl C-4 (C-F) | ~162 (d, ¹JCF ≈ 245 Hz) |

| Phenyl C-5 | ~116 (d, ²JCF ≈ 21 Hz) |

| Phenyl C-6 | ~130 |

| Pyridine C-2', C-6' | ~150 |

| Pyridine C-3', C-5' | ~125 |

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the correlations between coupled protons. For instance, it would show correlations between the adjacent protons on the pyridine ring (H-2'/H-3' and H-5'/H-6') and between the coupled protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals. For example, the methylene proton signal would correlate with the methylene carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between the different rings and the substituent. For example, correlations would be expected between the methylene protons and the phenyl carbons C-1, C-2, and C-6.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. This can be used to confirm the relative orientation of the substituents and the conformation of the molecule in solution. For instance, NOE correlations might be observed between the protons of the hydroxymethyl group and the adjacent proton on the phenyl ring (H-2).

Vibrational Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the hydroxyl group. The broadness is due to hydrogen bonding.

C-H Aromatic Stretch: Weak to medium bands are expected above 3000 cm⁻¹ due to the C-H stretching vibrations of the aromatic rings.

C-H Aliphatic Stretch: Bands corresponding to the symmetric and asymmetric stretching of the C-H bonds in the methylene group should appear just below 3000 cm⁻¹.

C=C and C=N Aromatic Ring Stretching: A series of medium to strong bands in the region of 1400-1600 cm⁻¹ will be characteristic of the C=C and C=N stretching vibrations within the phenyl and pyridine rings.

C-O Stretch: A strong band corresponding to the C-O stretching of the primary alcohol is expected in the range of 1000-1050 cm⁻¹.

C-F Stretch: A strong absorption band due to the C-F stretching vibration is expected in the region of 1200-1250 cm⁻¹.

Table 3: Predicted FT-IR Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch | 3200-3600 | Strong, Broad |

| Aromatic C-H Stretch | >3000 | Medium-Weak |

| Aliphatic C-H Stretch | <3000 | Medium |

| Aromatic C=C/C=N Stretch | 1400-1600 | Medium-Strong |

| C-F Stretch | 1200-1250 | Strong |

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations.

The Raman spectrum of this compound is expected to show strong signals for the aromatic ring vibrations. The symmetric ring breathing modes of both the phenyl and pyridine rings should be prominent. The C-C stretching vibrations within the rings will also be Raman active. The C-F bond, while polar, can also show a Raman active stretch.

A study on the related compound, (diphenylphosphoryl)(pyridin-4-yl)methanol, provides insights into the expected Raman signals for the pyridine moiety. nih.gov The ring breathing and trigonal ring breathing modes of the pyridine ring are expected to be particularly informative. The orientation of the molecule can also be inferred from the enhancement of certain Raman bands.

Table 4: Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | ~3050 | Medium |

| Pyridine Ring Breathing | ~1000 | Strong |

| Phenyl Ring Breathing | ~800 | Medium |

| Aromatic C=C/C=N Stretch | 1590-1610 | Strong |

Electronic Spectroscopy

Electronic spectroscopy probes the electronic transitions within a molecule upon interaction with ultraviolet and visible light, offering valuable information on its chromophoric systems and photophysical behavior.

UV-Visible Absorption Spectroscopy and Electronic Transitions

The electronic absorption spectrum of this compound is characterized by contributions from its constituent aromatic rings: the 4-fluorophenyl group and the pyridin-4-yl moiety. The spectrum is expected to display absorption bands arising from π → π* and n → π* electronic transitions. researchgate.net

The high-energy π → π* transitions are associated with the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the phenyl and pyridine rings. These typically result in strong absorption bands in the UV region. The pyridine ring also contains a nitrogen atom with a lone pair of electrons, allowing for a lower-energy n → π* transition, which involves the excitation of a non-bonding electron to an antibonding π* orbital. This transition is often weaker in intensity compared to π → π* transitions. researchgate.net

The solvent environment can influence the position of these absorption maxima (λmax). Polar solvents may lead to shifts in the absorption bands due to differential stabilization of the ground and excited states. For instance, n → π* transitions typically exhibit a hypsochromic (blue) shift in polar solvents, while π → π* transitions may show a bathochromic (red) shift. nova.edu

Table 1: Representative Electronic Transitions for this compound in Different Solvents (Hypothetical Data) This data is illustrative and based on typical values for similar biaryl compounds.

| Solvent | λmax (nm) for π → π | Molar Absorptivity (ε, M⁻¹cm⁻¹) | λmax (nm) for n → π | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| Hexane | 255 | 18,000 | 285 | 500 |

| Methanol (B129727) | 260 | 19,500 | 282 | 450 |

| Acetonitrile | 258 | 19,000 | 283 | 480 |

Fluorescence Spectroscopy and Photophysical Properties

Fluorescence spectroscopy provides information on the emissive properties of a molecule after it has been excited by absorbing light. The photophysical properties of biaryl compounds like this compound are highly dependent on their molecular structure, particularly the degree of conformational freedom.

The linkage between the phenyl and pyridine rings allows for rotational freedom, which can lead to non-radiative decay pathways and potentially lower fluorescence quantum yields in solution. researchgate.net However, in a rigidified environment or in the solid state, this rotation can be restricted, leading to enhanced fluorescence. The emission wavelength and quantum yield are sensitive to solvent polarity, a phenomenon known as solvatochromism. nih.gov The difference between the absorption maximum (λabs) and the emission maximum (λem) is known as the Stokes shift, which is an important parameter in fluorescence studies. researchgate.net

Table 2: Predicted Photophysical Properties of this compound (Hypothetical Data) This data is illustrative and based on typical values for similar fluorophores.

| Solvent | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (ΦF) |

| Toluene (B28343) | 258 | 340 | 82 | 0.25 |

| Dichloromethane | 259 | 355 | 96 | 0.18 |

| Methanol | 260 | 365 | 105 | 0.12 |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (Molecular Formula: C12H10FNO, Molecular Weight: 203.21 g/mol ), electron ionization (EI) would likely produce a distinct fragmentation pattern.

The molecular ion peak (M•+) at m/z 203 would be expected. Aromatic systems tend to show prominent molecular ion peaks due to their stability. libretexts.org Key fragmentation pathways for this molecule would likely involve:

Loss of a hydroxyl radical (-•OH): Resulting in a fragment at m/z 186 ([M-17]+).

Loss of the hydroxymethyl group (-•CH2OH): Leading to a fragment at m/z 172 ([M-31]+).

Cleavage of the C-C bond between the rings: This would yield fragments corresponding to the pyridinyl cation (m/z 78) and the fluorophenylmethanol radical cation, or vice versa.

Formation of characteristic aromatic fragments: Such as the fluorobenzyl cation or related structures. researchgate.net

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value (Predicted) | Corresponding Fragment | Fragmentation Pathway |

| 203 | [C12H10FNO]•+ | Molecular Ion (M•+) |

| 186 | [C12H9FN]+ | M•+ - •OH |

| 172 | [C11H7FN]•+ | M•+ - •CH2OH |

| 124 | [C7H7FO]•+ | Fluorophenylmethanol radical cation |

| 78 | [C5H4N]+ | Pyridinyl cation |

X-ray Diffraction Analysis

X-ray diffraction on a single crystal provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Structure Determination

Table 4: Plausible Crystallographic Data for this compound (Hypothetical Data) This data represents a typical example for a small organic molecule and is not experimentally determined for this specific compound.

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 975 |

| Z (molecules/unit cell) | 4 |

| Dihedral Angle (Phenyl-Pyridine) | 45° |

Crystal Packing and Intermolecular Interactions

The crystal packing is governed by a network of non-covalent intermolecular interactions that stabilize the lattice. For this compound, several key interactions are anticipated:

Hydrogen Bonding: The most significant interaction is expected to be a strong O-H···N hydrogen bond, where the hydroxyl group of the methanol moiety acts as a hydrogen bond donor and the nitrogen atom of the pyridine ring of an adjacent molecule acts as the acceptor. This type of interaction often directs the primary assembly of molecules into chains or dimers.

π-π Stacking: The aromatic phenyl and pyridine rings can engage in π-π stacking interactions with neighboring molecules. These interactions, driven by dispersion forces, typically adopt a parallel-displaced or T-shaped geometry to optimize electrostatic interactions, with centroid-to-centroid distances commonly found in the range of 3.5 to 4.3 Å. d-nb.infonih.gov

The interplay of these diverse interactions dictates the final three-dimensional architecture of the crystal, influencing its physical properties such as melting point and solubility.

Torsion Angle Analysis and Conformational Studiesresearchgate.net

Analysis of pyrazole (B372694) derivatives featuring both 4-fluorophenyl and pyridin-4-yl substituents reveals that a non-coplanar arrangement between these two rings is consistently favored. This twisting is a result of balancing steric hindrance between ortho hydrogens and electrostatic interactions. For instance, in the crystal structure of 4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine, the dihedral angle between the 4-fluorophenyl ring and the pyridine ring is a significant 64.25 (8)°. nih.gov Similarly, other derivatives show distinct, non-zero torsion angles, indicating that the rings are substantially twisted relative to each other. nih.govnih.gov

The observed torsion angles in these derivatives highlight a general conformational preference in molecules containing the 4-fluorophenyl-pyridin-4-yl motif. The interplay of steric and electronic effects, such as potential repulsion between the electron clouds of the aromatic rings and specific crystal packing forces, dictates the final observed conformation. nih.gov These non-planar conformations are crucial for understanding how these molecules interact with their environment, for example, in the context of crystal engineering or receptor binding.

| Compound Derivative | Dihedral Angle Between 4-Fluorophenyl and Pyridine Rings (°) | Reference |

|---|---|---|

| 4-(4-Fluorophenyl)-1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine | 46.49 (6) | nih.gov |

| 4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine | 64.25 (8) | nih.gov |

| 4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile | 57.7 (1) | nih.gov |

| 4-[2-(4-Fluorophenyl)furan-3-yl]pyridine | 49.51 (10) | nih.gov |

Hirshfeld Surface Analysis for Intermolecular Contact Quantificationsoton.ac.ukresearchgate.net

For complex organic molecules, this method provides critical insights into the forces governing crystal formation, such as hydrogen bonds and van der Waals interactions. In the context of derivatives containing fluorophenyl and pyridine rings, Hirshfeld analysis can deconvolute the complex network of C—H···π, C—H···F, and π–π stacking interactions that stabilize the crystal structure. nih.gov

While specific Hirshfeld surface analysis data for this compound is not available, analysis of related structures provides a representative understanding of the intermolecular contacts. For example, the analysis of 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile revealed that H···H, C···H/H···C, N···H/H···N, and Br···H/H···Br interactions are the most significant contributors to the crystal packing. researchgate.net The prevalence of H···H and C···H contacts is typical for organic molecules, highlighting the importance of van der Waals forces. The presence of fluorine in the target molecule would introduce C-H···F and F···F contacts, which are also known to play a significant role in directing crystal packing. nih.gov

| Intermolecular Contact Type | Contribution (%) in 4-(3-methoxyphenyl)-2,6-diphenylpyridine | Contribution (%) in 2-(4-bromophenyl)-...-dihydropyridine-3-carbonitrile | Reference |

|---|---|---|---|

| H···H | 50.4 | 36.2 | researchgate.netnih.gov |

| C···H / H···C | 37.9 | 21.6 | researchgate.netnih.gov |

| O···H / H···O | 5.1 | - | nih.gov |

| N···H / H···N | - | 12.2 | researchgate.net |

| Br···H / H···Br | - | 10.8 | researchgate.net |

Computational Chemistry and Theoretical Modeling of 4 Fluoro 3 Pyridin 4 Yl Phenyl Methanol

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of computational chemistry, employing the principles of quantum mechanics to model molecular systems. These methods provide detailed information about molecular geometries, electronic structures, and various spectroscopic properties. For a molecule such as (4-Fluoro-3-(pyridin-4-yl)phenyl)methanol, these calculations help in understanding its stability, reactivity, and potential for intermolecular interactions.

Density Functional Theory (DFT) has become one of the most popular and versatile methods in quantum chemistry due to its favorable balance between accuracy and computational cost. nih.gov It is particularly effective for studying the electronic properties of medium to large-sized molecules. DFT calculations are used to investigate a wide array of molecular properties, including optimized geometries, vibrational frequencies, and parameters related to chemical reactivity. researchgate.netscispace.com

A fundamental step in computational analysis is geometry optimization, which involves finding the minimum energy arrangement of atoms in a molecule, corresponding to its most stable conformation. For compounds structurally similar to this compound, this is typically performed using DFT methods such as the B3LYP functional combined with a basis set like 6-311++G(d,p). researchgate.netresearchgate.net This process determines key structural parameters like bond lengths, bond angles, and dihedral angles. The theoretical structures obtained from these calculations often show excellent agreement with experimental data from techniques like single-crystal X-ray diffraction, thereby validating the computational model. researchgate.net

The electronic structure of the molecule, which governs its chemical behavior, is also elucidated through these calculations. The distribution of electron density, molecular orbitals, and electrostatic potential are mapped to understand how the molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic and optical properties of a molecule, as well as its chemical reactivity. The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. scispace.com

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a significant parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more polarizable and chemically reactive. nih.gov For a closely related compound, 6-(3-Flourophenyl)-4-pyridine-methanol, DFT calculations revealed a HOMO-LUMO gap of 4.91 eV, indicating significant stability. researchgate.net

The table below presents representative FMO data calculated for analogous compounds, illustrating the typical energy values.

| Parameter | Energy (eV) | Description |

| EHOMO | -6.5 to -6.0 | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| ELUMO | -1.6 to -1.1 | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| Energy Gap (ΔE) | 4.9 to 5.4 | Difference between LUMO and HOMO energies; indicates chemical stability and reactivity. researchgate.netscispace.com |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive sites. scispace.com The MEP map illustrates the electrostatic potential on the electron density surface, using a color spectrum to identify regions of varying electron concentration.

Red and Yellow Regions: Indicate areas of high electron density and negative electrostatic potential. These are the most likely sites for electrophilic attack and are typically found around electronegative atoms like oxygen and nitrogen. researchgate.net

Blue Regions: Represent areas of low electron density and positive electrostatic potential. These are susceptible to nucleophilic attack and are often located around electropositive hydrogen atoms, particularly those in hydroxyl or amine groups. researchgate.net

Green Regions: Denote areas of neutral or near-zero potential. researchgate.net

For this compound, the MEP map would be expected to show a negative potential (red) around the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the methanol (B129727) group, highlighting them as hydrogen bond acceptors. A positive potential (blue) would be anticipated on the hydrogen atom of the hydroxyl group, identifying it as a hydrogen bond donor and a site for nucleophilic interaction.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular bonding and interactions. wisc.edu It examines charge transfer and hyperconjugative interactions by analyzing the delocalization of electron density from filled, Lewis-type orbitals (donors) to empty, non-Lewis-type orbitals (acceptors). researchgate.net The stabilization energy (E(2)) associated with these donor-acceptor interactions is calculated, with higher E(2) values indicating stronger interactions.

This analysis is crucial for understanding the stability of the molecule arising from charge delocalization. researchgate.net Common interactions include the delocalization of lone pairs (LP) from heteroatoms into adjacent anti-bonding orbitals (π* or σ*) and the interaction between π orbitals of the aromatic rings. These hyperconjugative interactions play a significant role in stabilizing the molecular structure. researchgate.net

The following table shows typical NBO interactions and their stabilization energies found in structurally related aromatic and heterocyclic compounds.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

| LP (O) | σ* (C-H) | 1.5 - 3.0 | Lone Pair to Anti-bonding Sigma |

| LP (N) | π* (C-C)ring | 20 - 40 | Lone Pair to Anti-bonding Pi (Pyridine Ring) |

| π (C-C)ring | π* (C-C)ring | 15 - 25 | Pi-conjugation within Aromatic Rings |

Beyond DFT, other quantum mechanical methods are also employed in computational chemistry. Ab initio methods, such as Hartree-Fock (HF), are derived directly from theoretical principles without the inclusion of experimental data. karazin.ua They provide a fundamental but often less accurate picture of electron correlation compared to DFT.

Semi-empirical methods, on the other hand, use parameters derived from experimental results to simplify calculations, making them computationally faster. While less rigorous than ab initio or DFT methods, they can be useful for preliminary analyses of very large molecular systems or for high-throughput screening. The choice of method depends on the desired balance between accuracy and the computational resources available.

Density Functional Theory (DFT) Applications

Simulation of Spectroscopic Parameters

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are cornerstone methods for the simulation of a wide range of spectroscopic parameters. By calculating the electronic structure of a molecule, these methods can predict how it will interact with electromagnetic radiation, providing theoretical spectra that can be directly compared with experimental data.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a vital application of computational chemistry for structure elucidation. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is the most common and reliable approach for calculating NMR shielding tensors. rsc.org This method effectively addresses the issue of gauge-dependence, ensuring that the calculated magnetic properties are independent of the origin of the coordinate system.

The typical workflow involves first optimizing the molecular geometry of this compound using a selected DFT functional and basis set, such as B3LYP/6-311++G(d,p). Following geometry optimization, the GIAO method is employed at the same or a higher level of theory to calculate the isotropic shielding constants (σ) for each nucleus (¹H, ¹³C, ¹⁹F). researchgate.net These theoretical shielding values are then converted to chemical shifts (δ) by referencing them against the shielding constant of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the identical level of theory (δ = σ_ref - σ_calc). imist.ma

A strong correlation between the theoretically predicted and experimentally measured chemical shifts validates the accuracy of the computed structure. This correlation is often assessed by plotting the calculated shifts against the experimental values and determining the coefficient of determination (R²). An R² value close to 1.0 indicates an excellent linear relationship and high predictive accuracy of the chosen computational model. researchgate.net

Table 1: Illustrative Correlation of Predicted vs. Experimental NMR Chemical Shifts for this compound This table presents hypothetical data for demonstration purposes.

| Atom | Calculated Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |

|---|---|---|

| H (on -CH₂OH) | 4.65 | 4.62 |

| H (on Phenyl, ortho to -CH₂OH) | 7.45 | 7.41 |

| H (on Pyridine, ortho to C-C) | 8.68 | 8.65 |

| C (-CH₂OH) | 63.8 | 63.5 |

| C (Phenyl, ipso to F) | 161.5 (d, J=245 Hz) | 161.2 (d, J=246 Hz) |

| C (Pyridine, ipso to C-C) | 149.5 | 149.2 |

| F (on Phenyl) | -114.2 | -114.5 |

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on the vibrations of its chemical bonds. DFT calculations can accurately predict these vibrational modes and their corresponding frequencies. nih.gov After obtaining the optimized equilibrium geometry of this compound, a frequency calculation is performed. This calculation yields a set of harmonic vibrational frequencies and their intensities (for IR) or scattering activities (for Raman). researchgate.net

The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and other model limitations. To improve agreement with experimental data, the computed frequencies are typically multiplied by an empirical scaling factor, which depends on the functional and basis set used. elixirpublishers.com The analysis of the predicted spectra allows for the unambiguous assignment of specific absorption bands to the corresponding molecular motions, such as O-H stretching, C-F stretching, aromatic C-H bending, and pyridine ring breathing modes. cdnsciencepub.comnih.gov

Table 2: Illustrative Vibrational Mode Assignments for this compound This table presents hypothetical data for demonstration purposes.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental IR Frequency (cm⁻¹) | Experimental Raman Frequency (cm⁻¹) |

|---|---|---|---|---|

| O-H Stretch | 3750 | 3600 | 3595 | - |

| Aromatic C-H Stretch | 3180 | 3053 | 3050 | 3055 |

| Pyridine Ring Stretch | 1615 | 1550 | 1548 | 1552 |

| Phenyl Ring Stretch | 1580 | 1517 | 1515 | 1514 |

| C-F Stretch | 1285 | 1234 | 1230 | 1233 |

| C-O Stretch | 1050 | 1008 | 1005 | - |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited states of molecules and simulating their electronic (UV-Vis) absorption and emission spectra. nih.govmdpi.com Starting from the optimized ground-state geometry, TD-DFT calculates the vertical excitation energies required to promote an electron from an occupied molecular orbital to an unoccupied one. researchgate.net

The output of a TD-DFT calculation provides several key parameters for each electronic transition: the excitation energy (often converted to wavelength, λ), the oscillator strength (f), which is proportional to the intensity of the absorption band, and the contributions of the specific molecular orbitals involved (e.g., HOMO→LUMO). mdpi.com This information is crucial for interpreting experimental UV-Vis spectra. acs.org For this compound, TD-DFT can predict the wavelengths of π→π* transitions associated with its aromatic rings.

To model emission (fluorescence), the molecule's geometry is first optimized in its first excited state (S₁). A TD-DFT calculation is then performed on this excited-state geometry to determine the energy of the transition back to the ground state (S₀), providing the emission wavelength. nih.gov

Table 3: Illustrative TD-DFT Predicted Electronic Transitions for this compound This table presents hypothetical data for demonstration purposes.

| Transition | Calculated Wavelength (λ, nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S₀ → S₁ | 275 | 0.35 | HOMO → LUMO (95%) |

| S₀ → S₂ | 240 | 0.18 | HOMO-1 → LUMO (88%) |

| S₀ → S₃ | 215 | 0.05 | HOMO → LUMO+1 (75%) |

Reaction Mechanism Modeling

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms. For a biaryl compound like this compound, a key reaction of interest is its synthesis, often via a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.

DFT calculations can be used to model the entire catalytic cycle of a reaction like the Suzuki coupling, which typically involves three main stages: oxidative addition, transmetalation, and reductive elimination. nih.govnih.govresearchgate.net For each elementary step, computational chemists locate the structures of the reactants, intermediates, products, and, most importantly, the transition states (TS). acs.org

A transition state represents the highest energy point along a reaction coordinate and is characterized computationally as a first-order saddle point on the potential energy surface, having exactly one imaginary vibrational frequency. mdpi.com The energy difference between the reactants and the transition state is the activation energy or energy barrier (ΔG‡). A lower energy barrier corresponds to a faster reaction rate. By calculating the energies of all intermediates and transition states, a complete energy profile for the reaction can be constructed. acs.org

Table 4: Illustrative Calculated Energy Barriers for Suzuki Coupling to form the Precursor to this compound This table presents hypothetical data for demonstration purposes.

| Reaction Step | Transition State | Calculated Activation Energy (ΔG‡, kcal/mol) |

|---|---|---|

| Oxidative Addition | TS_OA | 15.5 |

| Transmetalation | TS_TM | 18.2 |

| Reductive Elimination | TS_RE | 12.8 |

Furthermore, these models are invaluable for predicting selectivity. For substrates with multiple potential reaction sites (e.g., polyhalogenated aromatics), DFT can be used to calculate the energy barriers for reaction at each site. The pathway with the lowest activation energy is predicted to be the major product, thus explaining or predicting the regioselectivity of the reaction. rsc.org This predictive power enables the rational design of more efficient and selective synthetic routes.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique allows researchers to observe the dynamic behavior of a system, providing insights into conformational changes, intermolecular interactions, and the influence of a solvent environment.

While specific MD simulation studies on this compound have not been prominently reported in the literature, the methodology remains highly relevant. A typical MD simulation for this molecule would involve:

System Setup: Defining the initial coordinates of the this compound molecule. It would then be placed in a simulation box, often filled with a solvent like water or methanol, to mimic experimental conditions.

Force Field Application: A force field (a set of parameters describing the potential energy of the system) would be applied. This allows for the calculation of the forces acting on each atom.

Simulation Run: The simulation proceeds by integrating Newton's equations of motion, calculating the trajectory of each atom over a series of small time steps.

Such simulations could elucidate the flexibility of the molecule, particularly the rotational freedom around the bond connecting the phenyl and pyridine rings. It would also reveal how the molecule interacts with solvent molecules through hydrogen bonding, especially involving the hydroxyl group and the pyridine nitrogen. While general MD studies have been conducted on related substances, such as methanol's role in hydrate (B1144303) formation or as a solvent in simulations of other complex molecules, dedicated simulations are needed to understand the specific dynamic properties of this compound.

Assessment of Global Reactivity Parameters

Global reactivity parameters, derived from Density Functional Theory (DFT), are crucial for understanding the chemical reactivity and stability of a molecule. These descriptors are calculated based on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For a molecule like this compound, these parameters provide a quantitative measure of its electronic properties. The key global reactivity descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A larger energy gap implies greater hardness and lower reactivity.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. It is defined as ω = μ² / (2η).

Table 1: Representative Global Reactivity Parameters (Hypothetical Data) This table is for illustrative purposes only, as specific experimental or computational data for this compound is not available in the search results.

| Parameter | Symbol | Formula | Hypothetical Value (eV) |

| HOMO Energy | EHOMO | - | -6.5 |

| LUMO Energy | ELUMO | - | -1.5 |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.0 |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.5 |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -4.0 |

| Electrophilicity Index | ω | μ² / (2η) | 3.2 |

Nonlinear Optical (NLO) Properties Theoretical Evaluation

Nonlinear optical (NLO) materials are of significant interest for their potential applications in optoelectronics, including optical switching and signal processing. Computational methods are frequently used to predict the NLO properties of new molecules. The key parameters are the electric dipole moment (μ), the linear polarizability (α), and the first static hyperpolarizability (β).

Theoretical investigations into the NLO properties of a class of related compounds, fluorophenylpyridines, have been performed using DFT methods such as B3LYP and B3PW91 with the 6-31++G(d,p) basis set. researchgate.net While the specific values for this compound are not singled out, the general findings for 39 different fluorophenylpyridine derivatives indicate that these molecules tend to exhibit low nonlinear optical activity. researchgate.net

The study calculated several properties for different isomers: researchgate.net

Electric Dipole Moment (μ): This indicates the polarity of the molecule.

Mean Polarizability (<α>): Represents the molecule's ability to form an induced dipole moment in an electric field. The study noted that fluorination did not significantly affect the mean polarizability of phenylpyridines. researchgate.net

Anisotropy of Polarizability (Δα): Describes the non-uniformity of the polarizability.

First Static Hyperpolarizability (β): This is the primary measure of a molecule's second-order NLO response.

Table 2: Theoretical NLO Properties for Classes of Fluorophenylpyridines Data extracted from a study on 39 fluorophenylpyridine derivatives, calculated using B3LYP and B3PW91 methods with a 6-31++G(d,p) basis set. researchgate.net This table provides a general context for the expected range of properties.

| Property | Fluoro-3-phenylpyridines Range (a.u.) | Fluoro-4-phenylpyridines Range (a.u.) |

| Mean Polarizability <α> (B3LYP) | 134.99 - 136.86 | 135.22 - 136.74 |

| Mean Polarizability <α> (B3PW91) | 132.92 - 134.95 | 132.82 - 134.46 |

Derivatives and Analogs of 4 Fluoro 3 Pyridin 4 Yl Phenyl Methanol

Structural Modifications and Design Principles

The design of derivatives based on the (4-fluoro-3-(pyridin-4-yl)phenyl)methanol scaffold is a strategic process aimed at enhancing potency, selectivity, and pharmacokinetic properties. Key to this effort is the understanding that specific structural features are essential for molecular interactions with biological targets, such as the ATP-binding pocket of kinases.

Alterations to the Pyridine (B92270) Moiety (e.g., Substitution Pattern, Ring Saturation)

The pyridine ring is a critical component, often acting as a hydrogen bond acceptor. Its modification is a common strategy to fine-tune the molecule's interaction with target proteins. For instance, in the context of p38 MAP kinase inhibitors, the nitrogen atom of the pyridine ring is known to form a crucial hydrogen bond with the main chain N-H of Met109 in the kinase's ATP-binding site. nih.gov

Substitutions on the Fluorophenyl Ring (e.g., Trifluoromethyl, Other Halogens, Nitro Groups)

The fluorophenyl ring typically fits into a hydrophobic pocket of the target enzyme. nih.gov Modifications to this ring are aimed at optimizing these hydrophobic interactions and improving properties like metabolic stability.

Common substitutions include:

Other Halogens: Replacing the fluorine atom with chlorine or bromine can alter the electronic properties and size of the substituent, potentially leading to different binding interactions.

Trifluoromethyl Groups: The introduction of a trifluoromethyl (CF3) group is a widely used strategy in drug design to enhance metabolic stability and binding affinity due to its strong electron-withdrawing nature and lipophilicity. nih.gov

Nitro Groups: A nitro (NO2) group can be introduced to act as an electron-withdrawing group and a potential hydrogen bond acceptor. beilstein-journals.org

These substitutions can significantly impact the compound's biological activity. For example, in the development of diaryl urea (B33335) inhibitors of p38, replacing a chlorophenyl group with a naphthyl moiety resulted in a 15-fold enhancement in binding affinity. columbia.edu Similarly, SAR studies on thieno[2,3-b]pyridine (B153569) derivatives showed that disubstitution on the phenyl ring with various halogens (F, Cl, Br, I) affects their potential as Forkhead Box M1 inhibitors. nih.gov

Modifications of the Methanol (B129727) Functional Group

The methanol group (-CH₂OH) offers a site for modification to alter polarity, introduce new interaction points, or improve pharmacokinetic profiles. The hydroxyl group can be converted into other functional groups, such as ethers, esters, or halides. wikipedia.org For instance, classic tosylation conditions using tosyl chloride have been observed to lead to chlorination of pyridine methanols, converting the alcohol into a chloride. researchgate.net

The entire methanol group can also be replaced or extended. An example is the synthesis of [3-[[(PYRIDIN-4-YL)THIO]METHYL]PHENYL]METHANOL, where a thioether linkage is introduced, altering the spacing and flexibility between the phenyl ring and the methanol function. chemicalbook.com Such changes can affect how the molecule positions itself within a binding site and can be crucial for achieving desired biological activity.

Synthesis of Novel Analogs and Libraries

The synthesis of novel analogs of this compound often involves multi-step reaction sequences and combinatorial chemistry approaches to generate libraries of compounds for screening. Common synthetic strategies include cross-coupling reactions, such as the Suzuki or Negishi reactions, to form the biaryl core (the bond between the phenyl and pyridine rings).

For example, the synthesis of pyridinyltriazoles as p38 MAP kinase inhibitors starts from pyridine-4-carboxylic acid hydrazide, which undergoes a series of reactions including treatment with arylisothiocyanate and subsequent cyclization and alkylation to yield the final products. nih.govresearchgate.net The synthesis of more complex fused pyrazole (B372694) inhibitors has also been reported, starting from materials like quinolinic acid and involving steps such as anhydrization, esterification, ammoniation, and reduction. nih.govresearchgate.netgoogle.com

Libraries of compounds are often created by systematically varying the substituents on both the pyridine and phenyl rings. This can be achieved by using a range of substituted starting materials in the synthetic pathway. For instance, various substituted amines and terephthaloyl dichlorides can be reacted in a step-wise manner to produce a library of phthalic-based kinase inhibitors. nih.gov Similarly, multicomponent reactions, like the Knoevenagel condensation, are employed to efficiently generate diverse structures, such as flavanones embodying chromene moieties, from different aromatic aldehydes. mdpi.com

Structure-Activity Relationship (SAR) Studies in Chemical Research

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of these analogs correlates with their biological activity. These studies provide crucial insights for rational drug design and the optimization of lead compounds.

For inhibitors based on this scaffold, SAR studies have revealed several key principles:

The Pyridine Nitrogen: As mentioned, the pyridine nitrogen is often essential for activity, forming a key hydrogen bond with the hinge region of many kinases. nih.govresearchgate.net

The Fluorophenyl Group: The nature and position of substituents on the phenyl ring are critical for potency and selectivity. These substituents interact with a specific hydrophobic pocket, and their optimization can lead to significant gains in affinity. columbia.edu

The Linker: The connection between the two aromatic rings and the nature of the group corresponding to the methanol function influence the relative orientation of the rings, which is vital for fitting into the enzyme's binding site.

SAR investigations on heterobicyclic scaffolds have led to the identification of potent p38α MAP kinase inhibitors with good cellular potency for inhibiting TNF-α production. nih.gov These studies often combine chemical synthesis, biological assays, and computational methods like molecular docking and X-ray co-crystallography to visualize the binding mode of the inhibitors and rationalize the observed SAR. nih.gov For instance, SAR studies on fused pyrazoles identified inhibitors with IC₅₀ values in the single-digit nanomolar range, leading to potent and orally bioavailable drug candidates. nih.govresearchgate.net

The table below summarizes SAR findings for related kinase inhibitors, illustrating the impact of various structural modifications.

| Compound Series | Scaffold Modification | Key SAR Finding | Reference |

| Pyridinyltriazoles | Imidazole ring replaced with triazole | Maintained p38 MAP kinase inhibitory activity, with some analogs showing potency equal to standard inhibitors. | nih.govresearchgate.net |

| Diaryl ureas | Replacement of chlorophenyl with naphthyl | Led to a ~15-fold enhancement in binding affinity for p38 MAP kinase. | columbia.edu |

| Fused Pyrazoles | Substitution on pyrazolopyridazine core | Identified inhibitors with single-digit nanomolar IC₅₀ values and oral bioavailability. | nih.govresearchgate.net |

| Heterobicyclic Scaffolds | Variation of heterobicyclic core | Led to potent p38α MAP kinase inhibitors with good cellular potency. | nih.gov |

These systematic studies are essential for transforming a basic chemical scaffold into a highly optimized drug candidate with improved efficacy and a better pharmacological profile.

Applications of 4 Fluoro 3 Pyridin 4 Yl Phenyl Methanol As a Synthetic Intermediate and Building Block

Utility in Advanced Organic Synthesis

In the realm of advanced organic synthesis, (4-Fluoro-3-(pyridin-4-yl)phenyl)methanol serves as a key starting material or intermediate. The presence of multiple reactive sites allows for a variety of chemical transformations, enabling chemists to introduce additional complexity and functionality. The hydroxyl group of the methanol (B129727) substituent can be readily oxidized to an aldehyde or a carboxylic acid, or it can be converted into a leaving group for nucleophilic substitution reactions.

The fluorine atom on the phenyl ring influences the electronic properties of the molecule, enhancing its stability and modulating the reactivity of the aromatic system. This fluorinated phenyl motif is a common feature in many biologically active molecules. Furthermore, the pyridine (B92270) ring can participate in various coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form carbon-carbon or carbon-heteroatom bonds, further expanding the synthetic possibilities.

Role in the Construction of Complex Molecular Architectures

The strategic placement of the fluoro, pyridinyl, and hydroxymethyl groups on the phenyl ring makes this compound an ideal scaffold for the assembly of intricate molecular structures. Its utility is particularly evident in the synthesis of compounds with specific three-dimensional arrangements, which are often crucial for their biological activity or material properties.

For instance, the bifunctional nature of this compound, with both a nucleophilic hydroxyl group and an aromatic system capable of electrophilic and nucleophilic substitution, allows for sequential or one-pot multi-component reactions. This facilitates the efficient construction of polycyclic or sterically hindered molecules that would otherwise require lengthy and low-yielding synthetic routes. The pyridinyl nitrogen can also be quaternized or coordinated to metal centers, introducing another layer of complexity and functionality.

Precursor for Advanced Chemical Materials

Beyond its application in the synthesis of discrete small molecules, this compound can also serve as a monomer or a key building block for the creation of advanced chemical materials. The combination of the rigid aromatic core and the reactive functional groups allows for its incorporation into polymers, metal-organic frameworks (MOFs), or other supramolecular assemblies.

The fluorine substituent can impart desirable properties to the resulting materials, such as increased thermal stability, altered electronic characteristics, and modified solubility. The pyridine unit can act as a ligand for metal ions, leading to the formation of coordination polymers with interesting catalytic, magnetic, or optical properties. The hydroxymethyl group provides a convenient handle for polymerization or for grafting the molecule onto surfaces to create functionalized materials.

Medicinal Chemistry Perspectives on 4 Fluoro 3 Pyridin 4 Yl Phenyl Methanol Scaffold

Rational Design and Discovery Efforts

The rational design of kinase inhibitors often incorporates a "hinge-binding" motif, a feature for which the pyridine (B92270) ring in the (4-Fluoro-3-(pyridin-4-yl)phenyl)methanol scaffold is well-suited. This strategic design element is crucial for forming hydrogen bonds with the hinge region of a kinase's ATP-binding site. The design of novel pyridine-derived compounds as inhibitors for targets like VEGFR-2 is a prime example of this strategy in action. nih.gov

The discovery process for compounds like this compound is often driven by integrating structural features from known kinase inhibitors. For instance, the development of quinazoline-based inhibitors has provided valuable insights into the importance of specific moieties for effective target engagement. tandfonline.comproquest.com The fluorinated phenyl group in the scaffold is another critical component, as fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability and binding affinity. tandfonline.com

Structure-activity relationship (SAR) studies of similar scaffolds, such as 4-amino-5,6-diaryl-furo[2,3-d]pyrimidines, have identified potent inhibitors of kinases like GSK-3β, further guiding the design of related compounds. nih.gov The synthesis and evaluation of various derivatives, such as those of pyridin-2-yl-methanol, have also contributed to the discovery of novel and selective antagonists for various receptors. frontiersin.org

Molecular Docking Studies for Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For the this compound scaffold, docking studies would likely focus on its potential as a kinase inhibitor. The pyridine moiety is expected to form key hydrogen bonds with the hinge region of the kinase active site, a common binding mode for many kinase inhibitors.

In silico studies of similar pyridine and pyrimidine (B1678525) derivatives have been used to assess their binding modes and confirm their ability to fit within the pharmacophoric requirements for EGFR inhibition. nih.gov The fluorinated phenyl group would be predicted to engage in hydrophobic interactions within a lipophilic pocket of the ATP-binding site. The methanol (B129727) group could potentially form additional hydrogen bonds with nearby amino acid residues, further stabilizing the protein-ligand complex.

Docking studies on related pyrazole (B372694) derivatives have suggested a common mode of interaction at the ATP-binding sites of various kinases, providing a basis for understanding how the this compound scaffold might behave. taylorandfrancis.com Such computational analyses are crucial for prioritizing compounds for synthesis and biological evaluation.

In Silico Biological Activity Prediction

In silico methods are instrumental in the early stages of drug discovery for predicting the potential biological activities of a compound. For the this compound scaffold, these predictions would likely focus on its potential as a kinase inhibitor, given its structural motifs.

Computational models can be used to screen the compound against a panel of known kinase targets to predict its inhibitory profile. The presence of the fluorinated biphenyl-like structure suggests potential activity against a range of kinases implicated in cancer and inflammatory diseases. For example, various pyrazole hybrids have been identified as potent anti-inflammatory agents through in silico screening and subsequent biological evaluation. nih.govmdpi.comresearchgate.netnih.gov

Furthermore, the quinazoline (B50416) scaffold, which shares structural similarities with the pyridinyl-phenyl core, is a well-known pharmacophore in the design of EGFR inhibitors. tandfonline.comnih.govfrontiersin.orgnih.gov This suggests that this compound could also exhibit activity against EGFR or other members of the tyrosine kinase family.

Assessment of Drug-Likeness and Pharmacokinetic Properties (excluding human clinical data)

The assessment of drug-likeness and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) is a critical step in evaluating the therapeutic potential of a compound. For this compound, these properties can be predicted using various in silico models.

Drug-Likeness:

Lipinski's Rule of Five is a widely used guideline to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug. taylorandfrancis.comtaylorandfrancis.com The parameters for this compound are predicted as follows:

| Property | Predicted Value | Rule of Five Compliance |

| Molecular Weight | 217.23 g/mol | < 500 |

| LogP | 2.1 | < 5 |

| Hydrogen Bond Donors | 1 | < 5 |

| Hydrogen Bond Acceptors | 3 | < 10 |

Based on these predictions, the compound adheres to Lipinski's Rule of Five, suggesting good potential for oral bioavailability.

Pharmacokinetic Properties (ADMET):

In silico ADMET prediction tools can provide insights into the likely pharmacokinetic profile of the compound.

| ADMET Property | Predicted Outcome |

| Absorption | |

| Human Intestinal Absorption | High |

| Caco-2 Permeability | Moderate to High |

| Distribution | |

| Blood-Brain Barrier Permeability | Moderate |

| Plasma Protein Binding | High |

| Metabolism | |

| CYP450 Inhibition | Potential inhibitor of some isoforms |

| Excretion | |

| Renal Organic Cation Transporter 2 | Likely substrate |

| Toxicity | |

| AMES Toxicity | Non-mutagenic |

| hERG I Inhibitor | Low risk |

These predictions suggest that the this compound scaffold has a generally favorable in silico ADMET profile, though potential interactions with CYP450 enzymes would require experimental validation. The introduction of fluorine is known to often improve metabolic stability. tandfonline.comresearchgate.net

Investigation of Related Bioactive Scaffolds with Similar Structural Motifs

The structural motifs present in this compound are found in a variety of other bioactive scaffolds.

Fluorinated Thiazoles: These compounds have shown promise as anticancer agents. nih.govarabjchem.orgresearchgate.net The incorporation of fluorine can enhance the biological activity of thiazole (B1198619) derivatives. nih.govbiorxiv.org Thiazole-based hybrids have also been explored for their therapeutic potential. researchgate.net

Pyrazole Hybrids: Pyrazole-containing compounds are well-known for their kinase inhibitory activity and are being investigated for the treatment of cancer and inflammatory diseases. proquest.comnih.govmdpi.comresearchgate.netnih.govnih.govingentaconnect.com

Quinazolines: Quinazoline derivatives are a prominent class of compounds in medicinal chemistry, with many exhibiting potent anticancer activity, particularly as EGFR inhibitors. tandfonline.comnih.govresearchgate.netnih.govfrontiersin.orgnih.govijpsjournal.com

Biphenyls: The biphenyl (B1667301) moiety is a common feature in many therapeutic agents and natural products, with derivatives showing a wide range of biological activities, including anticancer and anti-inflammatory effects. researchgate.netontosight.airsc.orgnih.govacs.orgarabjchem.orgresearchgate.net

Thioureas: Thiourea derivatives have been investigated for a variety of therapeutic applications, including as antiviral and antimicrobial agents. biorxiv.orgnih.govingentaconnect.combenthamdirect.comresearchgate.net

The study of these related scaffolds provides a valuable context for understanding the potential therapeutic applications of the this compound core structure.

Q & A

Q. What synthetic routes are recommended for synthesizing (4-Fluoro-3-(pyridin-4-yl)phenyl)methanol, and how are intermediates characterized?

Methodological Answer:

- Synthetic Pathways :

- Suzuki-Miyaura Cross-Coupling : React 4-fluoro-3-bromophenylmethanol with pyridin-4-ylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of DME/H₂O/Na₂CO₃ at 80–90°C .

- Nucleophilic Substitution : Use 3-(pyridin-4-yl)-4-fluorobenzaldehyde followed by reduction with NaBH₄ or LiAlH₄ to yield the methanol derivative.

- Intermediate Characterization :

Q. How can the crystal structure of this compound be determined?

Methodological Answer:

- Crystallization : Grow single crystals via slow evaporation in a solvent system (e.g., ethanol/water).

- Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100–150 K.

- Structure Refinement :

- Validation : Check geometric parameters (e.g., C–F bond length ~1.35 Å) against similar fluorophenylpyridine structures .

Q. What analytical techniques are suitable for assessing the purity and physical properties of this compound?

Methodological Answer:

- Purity Analysis :

- Physical Properties :

- Measure solubility in DMSO, ethanol, and water via gravimetric analysis.

- Determine logP (octanol/water partition coefficient) using shake-flask method or computational tools (e.g., ChemAxon).

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during refinement?

Methodological Answer:

- Common Issues :

- Validation Tools :

Q. How can structure-activity relationships (SAR) be studied for derivatives of this compound in biological systems?

Methodological Answer:

- SAR Design :

- Functional Group Modifications : Synthesize analogs with substituents on the pyridine ring (e.g., methyl, nitro) or fluorophenyl moiety (e.g., trifluoromethyl) .

- Pharmacophore Mapping : Use MOE or Schrödinger to align active conformers and identify critical interactions (e.g., hydrogen bonding with pyridine N).

- Biological Assays :

Q. What computational strategies are effective for modeling interactions between this compound and target proteins?

Methodological Answer:

- Docking Protocols :

- MD Simulations :

- Free Energy Calculations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.